2-[(4-Nitrophenyl)sulfanyl]propanoic acid
Overview
Description
2-[(4-Nitrophenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C9H9NO4S It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]propanoic acid typically involves the reaction of 4-nitrothiophenol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 4-nitrothiophenol reacts with 2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group or the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: 2-[(4-Aminophenyl)sulfanyl]propanoic acid.
Oxidation: 2-[(4-Nitrophenyl)sulfinyl]propanoic acid or 2-[(4-Nitrophenyl)sulfonyl]propanoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-[(4-Nitrophenyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to introduce nitrophenyl and sulfanyl functionalities into target compounds.
Biology: Investigated for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s derivatives may act as pharmacophores in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]propanoic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Nitrophenyl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-[(4-Nitrophenyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
4-Nitrothiophenol: Contains the nitrophenyl and sulfanyl groups but lacks the propanoic acid moiety.
Uniqueness
2-[(4-Nitrophenyl)sulfanyl]propanoic acid is unique due to the combination of its nitrophenyl, sulfanyl, and propanoic acid functionalities. This combination allows for diverse chemical reactivity and potential applications in various fields. The presence of the propanoic acid moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSMBGHECSLDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288736 | |
Record name | 2-[(4-Nitrophenyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794582-38-0 | |
Record name | 2-[(4-Nitrophenyl)thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794582-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Nitrophenyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.